Boc-Nalpha-methyl-N-im-trityl-D-histidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

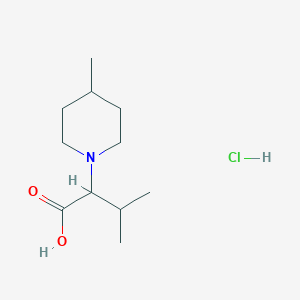

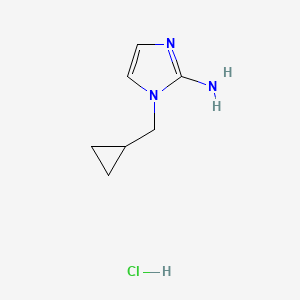

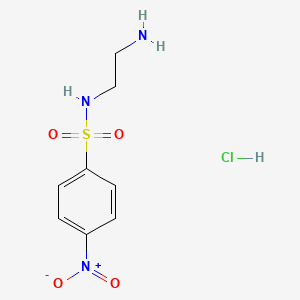

“Boc-Nalpha-methyl-N-im-trityl-D-histidine” is a specialty product used for proteomics research . It has a molecular weight of 511.63 and a molecular formula of C31H33N3O4 .

Molecular Structure Analysis

The molecular structure of “Boc-Nalpha-methyl-N-im-trityl-D-histidine” is complex, with a molecular formula of C31H33N3O4 . The IUPAC name for this compound is (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid .Physical And Chemical Properties Analysis

“Boc-Nalpha-methyl-N-im-trityl-D-histidine” has a molecular weight of 511.63 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

1. Solid-Phase Synthesis of Peptides

Boc-Nalpha-methyl-N-im-trityl-D-histidine has been utilized in the solid-phase synthesis of histidine-containing peptides. It was employed in the synthesis of a specific heptapeptide related to human growth hormone, demonstrating its effectiveness in peptide assembly. The use of this compound facilitates the synthesis process by offering protection and efficient coupling of histidine derivatives (Yamashiro, Blake, & Li, 1972).

2. Protein Separation and Anchoring

In a different context, similar compounds have been used for protein separation and anchoring. Nitrilotriacetic acid-modified magnetic nanoparticles, which bind to histidine-tagged proteins, were synthesized using Nalpha,Nalpha-bis(carboxymethyl)lysine. This system provides an alternative for protein separation and can be useful for transporting and anchoring proteins (Xu et al., 2004).

3. Generation and Analysis of Radicals

The compound has also found use in generating and analyzing radicals containing the histidine residue. Studies on radicals in the gas phase used histidine derivatives, contributing to our understanding of the chemical behavior and stability of histidine-containing compounds under different conditions (Tureček et al., 2009).

4. Synthesis of Histidine Derivatives

Research has also focused on synthesizing variants of histidine, such as Nalpha-Boc-Nim-tritylhistidine. These derivatives have been used in various chemical processes and offer insights into the chemistry of histidine and its potential applications in synthetic chemistry (Pozdnev, 1982).

5. Analytical Chemistry Applications

In analytical chemistry, derivatives of histidine like Nalpha-trifluoroacetyl-Nim-carbethoxy methyl histidinate have been used for quantitative analysis. This approach illustrates the specificity and reproducibility of methods to determine histidine in complex biological samples (Greaves & Moll, 1976).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O4/c1-30(2,3)38-29(37)33(4)27(28(35)36)20-26-21-34(22-32-26)31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,21-22,27H,20H2,1-4H3,(H,35,36)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYPSNTJGPVOJ-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Nalpha-methyl-N-im-trityl-D-histidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1372065.png)

![[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B1372068.png)

![4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372069.png)

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)